N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylideneamino]-2-(5-ethoxy-1-methylbenzimidazol-2-yl)sulfanylacetamide
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Overview
Description
N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylideneamino]-2-(5-ethoxy-1-methylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene ring substituted with methoxy groups, a benzimidazole moiety, and a sulfanylacetamide linkage, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylideneamino]-2-(5-ethoxy-1-methylbenzimidazol-2-yl)sulfanylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and benzimidazole precursors, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as refluxing in organic solvents and the use of catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylideneamino]-2-(5-ethoxy-1-methylbenzimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the naphthalene or benzimidazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles under conditions such as refluxing in organic solvents or using catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted naphthalene or benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions, protein binding, and other biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylideneamino]-2-(5-ethoxy-1-methylbenzimidazol-2-yl)sulfanylacetamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylideneamino]-2-(5-ethoxy-1-methylbenzimidazol-2-yl)sulfanylacetamide stands out due to its specific combination of functional groups and structural features The presence of both naphthalene and benzimidazole moieties, along with the sulfanylacetamide linkage, imparts unique chemical and biological properties that may not be found in other similar compounds
Properties
IUPAC Name |
N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylideneamino]-2-(5-ethoxy-1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-5-33-17-10-11-20-19(13-17)27-25(29(20)2)34-15-23(30)28-26-14-16-9-12-21(31-3)18-7-6-8-22(32-4)24(16)18/h6-14H,5,15H2,1-4H3,(H,28,30)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPZPUXSKPBDKF-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=N2)SCC(=O)NN=CC3=C4C(=C(C=C3)OC)C=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N(C(=N2)SCC(=O)N/N=C/C3=C4C(=C(C=C3)OC)C=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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